Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that is a derivative of tetrahydrobenzo[b]thiophene . It contains multiple functional groups, including carbamoyl, phenylsulfonyl, and piperazine-1-carboxylate moieties .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of amino carboxyalkyl derivatives of tetrahydrobenzo[b]thiophene with other reagents . For instance, one study described the synthesis of a series of novel triazole-pyrimidine-based compounds, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large number of atoms. The molecular formula is C29H33N5O6S2, and the average mass is 611.732 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One study mentioned the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to give a hydrazone derivative .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds containing similar structural motifs to Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. These studies often aim to develop new synthetic methodologies or explore the chemical properties of these compounds for potential applications in drug development and other areas of medicinal chemistry.
Microwave-assisted Synthesis : A study by Başoğlu et al. (2013) discussed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their biological activities. This research highlights the potential of utilizing advanced synthetic techniques to create compounds with significant antimicrobial, antilipase, and antiurease activities, indicating the broad applicability of these chemical structures in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis : The crystal structure of a compound closely related to the requested molecule, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was determined by Faizi et al. (2016). This study provides insight into the conformational preferences and potential intermolecular interactions that could be exploited in the design of new drugs or materials (Faizi, Ahmad, & Golenya, 2016).
Biological Applications
Several studies have explored the biological activities of compounds structurally related to this compound, demonstrating their potential in therapeutic applications.
Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This study showcases the promise of structurally similar compounds in the development of new anticancer therapies, highlighting their potential efficacy against specific cancer cell lines (Rehman et al., 2018).
Mycobacterium tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) reported on the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds demonstrated significant activity in vitro, suggesting their potential use in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with a thiophene nucleus, such as this one, have a wide range of therapeutic properties and can bind with high affinity to multiple receptors .
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular functions .
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a thiophene nucleus have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-2-33-23(30)26-11-13-27(14-12-26)35(31,32)16-9-7-15(8-10-16)21(29)25-22-19(20(24)28)17-5-3-4-6-18(17)34-22/h7-10H,2-6,11-14H2,1H3,(H2,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNNYIMAKPZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.